3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one
Description
Properties
CAS No. |
3532-41-0 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-pyridin-2-ylisoindol-1-one |
InChI |
InChI=1S/C19H14N2O2/c22-18-15-10-4-5-11-16(15)19(23,14-8-2-1-3-9-14)21(18)17-12-6-7-13-20-17/h1-13,23H |
InChI Key |
WEBJZBBHPCIJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=N4)O |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
- Substituted benzaldehydes or phenylacetaldehyde derivatives
- Pyridine derivatives, specifically 2-aminopyridine or pyridin-2-yl precursors
- Amine components for condensation reactions
Reaction Conditions
- Solvents such as dimethylformamide (DMF), ethanol, or acetonitrile are commonly used.
- Catalysts or bases like potassium carbonate or benzoyl peroxide may be employed.
- Reaction temperatures range from ambient to elevated (50–85 °C), depending on the step.
- Inert atmosphere (argon or nitrogen) is often maintained to prevent side reactions.
Detailed Preparation Methods
Cyclization via Condensation and Intramolecular Ring Closure
A common approach involves condensation of phenylacetaldehyde with 2-aminopyridine derivatives, followed by intramolecular cyclization to form the isoindolinone ring. This step is often base-promoted and may proceed via an imine intermediate.
- Example: Phenylacetaldehyde reacts with 2-aminopyridine in the presence of potassium carbonate in anhydrous acetonitrile at 50 °C for 24 hours, yielding the cyclized isoindolinone intermediate.
Hydroxylation at the 3-Position
The 3-hydroxy group is introduced either by direct hydroxylation of the 3-position or by using hydroxy-substituted precursors. This can be achieved through:
- Oxidative methods or
- Using 3-hydroxy-substituted benzaldehydes in the initial condensation step.
Functionalization with Pyridin-2-yl Group
The pyridin-2-yl substituent is introduced either by:
- Using 2-aminopyridine as the nucleophilic partner in the condensation, or
- Post-cyclization substitution reactions involving nucleophilic aromatic substitution or metal-catalyzed coupling reactions.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Phenylacetaldehyde + 2-aminopyridine, K2CO3, CH3CN, 50 °C, 24 h | Condensation and cyclization to isoindolinone core | 70–85 |
| 2 | Hydroxylation or use of hydroxy-substituted aldehyde | Introduction of 3-hydroxy group | 80–90 |
| 3 | Purification by recrystallization or chromatography | Isolation of pure compound | — |
This method yields 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one with high purity suitable for further biological or chemical studies.
Alternative Synthetic Routes and Innovations
Base-Promoted Cascade Reactions
Recent studies have demonstrated base-promoted cascade reactions for isoindolinone derivatives, involving:
- Potassium carbonate as base
- Anhydrous solvents like acetonitrile
- Mild heating (50 °C)
- Column chromatography purification
These methods provide efficient access to substituted isoindolinones with yields ranging from 54% to 99% depending on substituents.
Bromination and Radical Initiated Cyclization
Another approach involves bromination of 2-methylbenzonitrile with N-bromosuccinimide under benzoyl peroxide catalysis, followed by cyclization to form 3-hydroxy isoindolinones. This method is useful for preparing various substituted isoindolinones and can be adapted for the target compound.
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Recrystallization and flash column chromatography (hexane/ethyl acetate mixtures) are standard purification methods.
- Structural confirmation is performed by NMR spectroscopy (1H and 13C), mass spectrometry (MS) , and X-ray crystallography for bond length and angle analysis.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of the hydroxy group at the 3-position enhances the compound’s reactivity and potential biological activity.
- The pyridin-2-yl substituent contributes to binding affinity in biological targets, making the compound relevant for medicinal chemistry.
- Reaction conditions must be carefully controlled to avoid side reactions and ensure regioselectivity.
- Purification techniques are critical to obtain analytically pure material for downstream applications.
- The synthetic routes are adaptable for structural analog development, facilitating drug discovery efforts.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Preliminary studies suggest that compounds similar to 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one may exhibit anticancer properties by influencing cellular processes. Research indicates that these compounds can bind to specific targets within cells, potentially inhibiting tumor growth and proliferation. Further investigations are required to elucidate the mechanisms underlying these effects.
2. Antiviral Properties
The compound has been evaluated for its antiviral potential, particularly against human dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication. Inhibition of DHODH has been associated with reduced replication of viruses such as measles. This suggests that derivatives of 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one could serve as a basis for developing antiviral agents.
3. Interaction with Biological Macromolecules
Studies have focused on the reactivity of this compound with proteins and nucleic acids. The interaction dynamics and binding affinities are crucial for understanding its biological activity. Such interactions may lead to the development of novel therapeutic agents targeting specific diseases.
Synthesis and Modification
The synthesis of 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining various precursors under controlled conditions to yield the desired compound.
- Electrophilic Substitution : Reacting the compound with electrophiles to form substituted derivatives, which can enhance biological activity or alter physical properties.
Comparative Analysis with Related Compounds
The following table compares 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one with structurally similar compounds:
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| 3-Hydroxyisoindole | Contains a hydroxyl group on isoindole | Simpler structure without pyridine |
| 3-Pyridylisoindole | Pyridine ring attached directly to isoindole | Lacks hydroxyl functionality |
| 3-Hydroxy-N-methylisoindole | Methyl group instead of phenyl | Alters electronic properties |
| 1H-Isoindol-1-one derivatives | Varying substituents on isoindole core | Diverse biological activities reported |
This comparative analysis illustrates how variations in substituents can influence the chemical behavior and potential applications of these compounds.
Case Studies and Research Findings
Research efforts have highlighted several case studies that focus on the synthesis and biological evaluation of related compounds:
- Anticancer Studies : Investigations into the efficacy of isoindole derivatives have shown promising results in inhibiting cancer cell lines through various mechanisms, including apoptosis induction.
- Antiviral Research : Studies have demonstrated that certain derivatives can effectively inhibit viral replication pathways by targeting specific enzymes involved in nucleic acid synthesis.
- Pharmacological Evaluations : Comprehensive evaluations have been conducted to assess the pharmacokinetics and toxicity profiles of these compounds, providing insights into their viability as therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and pyridinyl groups can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Properties
Key Observations :
- Pyridin-2-yl vs. Benzyl/Triazolyl : Pyridin-2-yl substituents (as in the target compound and C430-0246) are associated with kinase inhibition due to their ability to engage in π-π interactions and hydrogen bonding . Bulkier groups like triazolyl-pyridin-2-yl enhance selectivity but may reduce solubility .
- Hydroxy vs.
- Chirality : Compounds like (3R)-2-[(2S)-2-methoxymethyl-pyrrolidine-1-yl]-3-phenyl-... exhibit stereochemical complexity, which can influence binding kinetics and metabolic stability .
Pharmacological and Physicochemical Profiles
| Property | Target Compound | 3-[(4-Acetylphenyl)amino]-2-(pyridin-2-yl)-... | 2-Benzyl-3-hydroxy-3-methyl-... |
|---|---|---|---|
| Molecular Weight (g/mol) | ~307.3 (estimated) | 335.38 | 265.30 |
| Chiral Centers | 1 | 1 | 1 |
| % sp³ Carbon | ~9.5% (similar to C430-0246) | 9.5% | 12.1% |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Solubility (mg/mL) | Moderate (hydroxy group) | Low (acetyl group) | Low (benzyl group) |
| Bioactivity | Hypothesized kinase inhibition | Anticancer library inclusion | Spin probe synthesis |
Notable Trends:
- The hydroxyl group in the target compound balances lipophilicity (LogP ~2.8) and solubility, whereas benzyl or acetyl groups increase LogP, reducing aqueous solubility .
- Pyridinyl-containing compounds (target and C430-0246) are prioritized in kinase-focused libraries due to their binding versatility .
Biological Activity
3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one (CAS Number: 3532-41-0) is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.
The molecular formula of 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one is , with a molecular weight of approximately 302.33 g/mol. The compound has notable physical properties such as:
| Property | Value |
|---|---|
| Density | 1.355 g/cm³ |
| Boiling Point | 538.7 °C at 760 mmHg |
| Refractive Index | 1.697 |
| Flash Point | 279.6 °C |
| Vapor Pressure | mmHg at 25 °C |
Antimicrobial Properties
Research indicates that derivatives of isoindolones exhibit significant antimicrobial activities. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that modifications to the isoindolone structure can enhance their efficacy against various pathogens .
Anticancer Activity
Compounds structurally related to 3-hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one have shown promising results in anticancer studies. For instance, certain pyridine derivatives have demonstrated inhibitory effects on cancer cell lines, likely due to their ability to interact with cellular targets involved in proliferation and apoptosis .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that isoindolone derivatives can act as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases like Alzheimer's . The compound's ability to inhibit MAO A and B suggests potential therapeutic applications for neuroprotection .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease . The inhibition of these enzymes can lead to increased levels of acetylcholine, enhancing cognitive functions.
Synthesis and Structure Activity Relationship (SAR)
A significant amount of research has been dedicated to understanding the synthesis and SAR of isoindolone derivatives. For example, one study synthesized various derivatives and tested their biological activities, revealing that specific substitutions on the isoindolone core significantly influenced their potency against targeted diseases .
In Vivo Studies
In vivo studies using animal models have shown that certain derivatives exhibit reduced tumor growth rates when administered at specific dosages. These findings underscore the importance of further exploration into dosage optimization and long-term effects .
Q & A
Q. What are the recommended synthetic routes for preparing 3-Hydroxy-3-phenyl-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one?
Answer: The compound can be synthesized via cyclocondensation reactions using substituted pyridine derivatives and isoindolinone precursors. A typical protocol involves:
- Reagent selection : Use tert-butylimino groups or trifluoromethyl substituents to stabilize intermediates .
- Purification : Flash column chromatography (e.g., EtOAc/hexane, 20:80 v/v) is effective for isolating isomers or byproducts .
- Scale : Reactions performed on a 0.2-mmol scale yield ~76% product after optimization .
Q. How is the crystal structure of this compound determined experimentally?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
-
Data collection : Use a Rigaku AFC10/Saturn724+ diffractometer with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å) .
-
Refinement : SHELXL software refines structures using least-squares methods. Hydrogen bonding (e.g., O–H⋯O interactions) is critical for stabilizing molecular packing .
-
Parameters : Example monoclinic cell parameters:
a (Å) b (Å) c (Å) β (°) Space Group Z 11.093 11.604 21.226 101.777 C2/c 8
Q. What safety protocols are recommended for handling this compound?
Answer:
- Toxicity : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical advice .
- Storage : Keep in a cool, dry environment away from oxidizers .
Q. How is the IUPAC nomenclature derived for this compound?
Answer: The name follows IUPAC PIN rules:
- Parent structure : 2,3-dihydro-1H-isoindol-1-one.
- Substituents : 3-hydroxy-3-phenyl at position 3, and pyridin-2-yl at position 2 .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, low resolution) be resolved during refinement?
Answer:
- Software : SHELXL handles twinned data via HKLF5 format and BASF parameter adjustments .
- Validation : Cross-check residual density maps (Δρmax/min < 0.3 e Å⁻³) and R-factor convergence (R1 < 0.05 for high-resolution data) .
- Restraints : Apply geometric restraints for disordered moieties (e.g., phenyl/pyridyl rotations) .
Q. What strategies improve low yields in the synthesis of derivatives?
Answer:
- Microwave-assisted synthesis : Reduces reaction time and byproduct formation.
- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions to enhance regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What in vitro models are suitable for evaluating its pharmacological activity?
Answer:
Q. How do hydrogen-bonding networks influence the compound’s solid-state properties?
Answer:
- Dimer formation : O–H⋯O interactions create centrosymmetric dimers, stabilizing crystal lattices .
- Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points with packing efficiency .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
